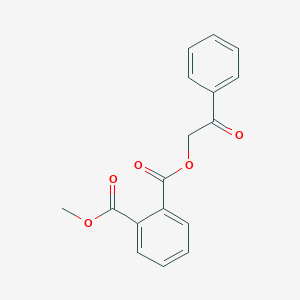![molecular formula C24H13N5O3 B337747 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile](/img/structure/B337747.png)
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile is a complex organic compound that features a benzotriazole moiety and a coumarin derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with sodium nitrite in acidic conditions to form benzotriazole.
Coupling with the coumarin derivative: The benzotriazole is then coupled with a coumarin derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the dicarbonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Reduction: Reduction reactions can occur at the nitrile groups, converting them to amines.
Substitution: The benzotriazole and coumarin moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents are often used.
Major Products
Oxidation: Oxidized derivatives of the benzotriazole moiety.
Reduction: Amino derivatives from the reduction of nitrile groups.
Substitution: Various substituted benzotriazole and coumarin derivatives.
Applications De Recherche Scientifique
4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with various biological targets due to the presence of the benzotriazole and coumarin moieties. These interactions may include binding to enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar structure and have been investigated for their anticancer properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: These compounds have shown potential in inducing apoptosis and inhibiting tubulin polymerization.
Propriétés
Formule moléculaire |
C24H13N5O3 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
4-(benzotriazol-1-yl)-5-(4-methyl-2-oxochromen-7-yl)oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H13N5O3/c1-14-8-24(30)32-22-11-17(6-7-18(14)22)31-23-10-16(13-26)15(12-25)9-21(23)29-20-5-3-2-4-19(20)27-28-29/h2-11H,1H3 |
Clé InChI |
LPAFGYDMOJLSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl 7-(2-oxo-2-phenylethyl) tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337666.png)
![Ethyl 2-oxo-2-phenylethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337667.png)
![7-[(4-Bromo-2-ethylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337671.png)
![7-{[4-(Isobutoxycarbonyl)anilino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337672.png)
![7-[(4-Bromo-2,5-dimethoxyanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337673.png)
![7-[(4-Bromo-3-chloroanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337675.png)
![7-[(4-Ethylanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B337676.png)

![N-{3-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-furamide](/img/structure/B337681.png)
![N-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2-furamide](/img/structure/B337682.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzamide](/img/structure/B337683.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl isonicotinate](/img/structure/B337686.png)

